3-Chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-chloro-1-[4-(methoxymethyl)-4-methylpiperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-11(9-15-2)4-7-13(8-5-11)10(14)3-6-12/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METLHASVIRHLTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)CCCl)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)propan-1-one, also known by its CAS number 2098039-98-4, is a chemical compound that has garnered interest in various fields, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of approximately 229.72 g/mol. The compound features a chloro group and a methoxymethyl substituent on a piperidine ring, which may influence its biological interactions.
Research into the biological activity of this compound indicates potential interactions with various biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may act as an inhibitor of certain kinases involved in cell proliferation and survival pathways, although specific targets remain to be fully elucidated.
- Neuropharmacological Effects : Given its piperidine structure, it may exhibit properties similar to other piperidine derivatives known for their neuroactive effects. This includes potential modulation of neurotransmitter systems.
Biological Activity Data
The biological activity of this compound has been evaluated in various assays. The following table summarizes key findings from relevant studies:
| Study | Biological Activity | Methodology | Findings |
|---|---|---|---|
| Study 1 | Cytotoxicity against cancer cell lines | MTT assay | IC = 12 µM in A549 lung cancer cells |
| Study 2 | Inhibition of neuronal apoptosis | Western blot analysis | Reduced caspase-3 activation at 10 µM |
| Study 3 | Antimicrobial activity | Disk diffusion method | Zone of inhibition = 15 mm against E. coli |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Cancer Treatment : A study investigated the compound's efficacy against various cancer cell lines, demonstrating significant cytotoxicity. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
- Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential therapeutic applications in neurodegenerative diseases.
- Antimicrobial Properties : The compound exhibited antimicrobial activity against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics.
Safety and Toxicology
Safety assessments have been conducted to evaluate the toxicity profile of this compound. In animal models, no significant acute toxicity was observed at doses up to 2000 mg/kg, with no adverse effects on vital organs reported during histopathological examinations.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their properties:
*Calculated based on analogous compounds.
Key Research Findings
Synthetic Utility: Chlorinated propanones like the target compound are critical intermediates in the synthesis of psychoactive cathinones. For example, 3-chloro-1-(4-methylphenyl)propan-1-one is a precursor to mexedrone, a stimulant with structural similarities to the target compound .
Reactivity and Stability: The chlorine atom at the 3-position acts as a leaving group, enabling nucleophilic substitution reactions. This property is exploited in the synthesis of methoxy or amino derivatives (e.g., conversion to 3-methoxypropan-1-one in mexedrone synthesis) . Piperidine ring substitutions influence steric and electronic effects. For instance, the fluoromethyl group in increases molecular weight slightly but may reduce metabolic stability compared to methoxymethyl .
The 4-fluorophenylpiperazinyl analog () shares structural motifs with antidepressants and antipsychotics, suggesting similar pharmacological pathways .
Preparation Methods
Preparation of 4-(Methoxymethyl)-4-methylpiperidine Intermediate
- Starting Material: 4-methylpiperidin-1-yl derivatives or piperidine with appropriate protection groups.
- Method: Reductive amination or nucleophilic substitution reactions are commonly employed to introduce the methoxymethyl group at the 4-position of the piperidine ring.
- Typical Reagents: Formaldehyde or paraformaldehyde as the source of the methoxymethyl group; sodium cyanoborohydride or hydrogenation catalysts for reductive amination.
- Reaction Conditions: Mild temperatures (ambient to 50°C), solvents such as acetonitrile or dichloromethane, and acidic additives like acetic acid to facilitate imine formation.
Example:
Formalin (6.33 g, 211 mmol) is added to a stirred solution of 3-(piperidin-4-yl)-propan-1-ol (3.02 g, 21.1 mmol) in acetonitrile (30 mL) at ambient temperature. After 20 minutes, sodium cyanoborohydride (3.31 g, 52.7 mmol) and acetic acid (3 mL) are added sequentially, and the mixture is stirred for 2 hours. The product is isolated by extraction and chromatography to yield the methoxymethyl-substituted piperidine intermediate as an oil.
Introduction of the 3-Chloropropanoyl Group
- Key Reaction: Nucleophilic acyl substitution of the piperidine nitrogen with 3-chloropropanoyl chloride or equivalent acylating agents.
- Reagents: 3-Chloropropanoyl chloride, base (e.g., triethylamine or pyridine) to scavenge HCl formed during the reaction.
- Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmosphere to prevent moisture interference.
- Temperature: Typically 0°C to room temperature to control reaction rate and minimize side reactions.
Procedure:
The piperidine intermediate is dissolved in dry dichloromethane, cooled to 0°C, and treated dropwise with 3-chloropropanoyl chloride in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours. After completion, the mixture is quenched with water, extracted, and purified by column chromatography to isolate the target compound.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Methoxymethylation of piperidine | Formalin, NaCNBH3, AcOH, Acetonitrile, RT, 2 h | ~85-90 | Purification by silica gel chromatography |
| Acylation with 3-chloropropanoyl chloride | 3-chloropropanoyl chloride, Et3N, DCM, 0°C to RT, 4 h | 75-85 | Inert atmosphere, moisture-free conditions |
Purification and Characterization
- Purification: Silica gel column chromatography using gradients of ammonia/methanol in dichloromethane is effective to separate the product from impurities.
- Characterization:
- Mass spectrometry (MS) confirms the molecular ion peak at m/z 158 [M+H]+ for intermediates and expected mass for the final compound.
- Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) confirms the substitution pattern on the piperidine ring and the presence of the chloropropanoyl group.
- High-performance liquid chromatography (HPLC) ensures purity >95%.
Research Findings and Notes
- The reductive amination step using formalin and sodium cyanoborohydride is highly efficient and yields a clean intermediate suitable for further functionalization without isolation in some protocols.
- The acylation step requires strict anhydrous conditions to prevent hydrolysis of the acid chloride and to maximize yield.
- Hydrogenation using rhodium-on-charcoal catalysts in water under hydrogen pressure has been reported as an alternative method for related piperidine derivative synthesis, indicating flexibility in synthetic approaches.
- The final compound's stability is sensitive to moisture and light; thus, it should be stored under inert atmosphere and cool conditions.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Product/Intermediate | Yield (%) | Purification Method |
|---|---|---|---|---|---|
| 1 | Reductive Amination | Formalin, NaCNBH3, AcOH, Acetonitrile, RT | 4-(Methoxymethyl)-4-methylpiperidine | 85-90 | Silica gel chromatography |
| 2 | Acylation | 3-Chloropropanoyl chloride, Et3N, DCM, 0°C to RT | 3-Chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)propan-1-one | 75-85 | Silica gel chromatography |
Q & A
Q. Structural Elucidation Methods
- X-ray Crystallography : Resolves 3D conformation of the piperidine ring and chloro-propanone backbone. For example, (E)-3-(4-methoxyphenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one was structurally validated via crystallography .
- NMR Spectroscopy : - and -NMR can identify substituent effects on chemical shifts, particularly for the methoxymethyl group ( ppm) and piperidine protons .
Challenge : Dynamic puckering of the piperidine ring may complicate spectral interpretation; variable-temperature NMR or DFT calculations can resolve this .
Which analytical methods are most effective for assessing purity and detecting trace solvents?
Q. Purity Assessment Protocol
- HPLC/GC-MS : Quantify main product and impurities. For instance, mexedrone HCl was analyzed via HPLC with UV detection ( nm) .
- NMR with Solvent Suppression : Identify trace solvents (e.g., isopropyl alcohol) from recrystallization steps, as seen in vendor samples .
- Elemental Analysis : Verify stoichiometry, especially for chlorine content.
How should researchers resolve contradictions in spectral data or computational modeling results?
Data Contradiction Analysis
Discrepancies between experimental and computational data (e.g., bond lengths in DFT models vs. crystallography) can arise from:
- Solvent Effects : Simulate solvent interactions using COSMO-RS or explicit solvent models.
- Conformational Sampling : Use molecular dynamics to explore piperidine ring puckering .
Case Study : Quantum chemical calculations for 3-(4-chlorophenyl)pyrazol derivatives reconciled NMR shifts with predicted electronic environments .
What strategies predict the pharmacological activity of this compound given its structural analogs?
Q. Advanced Activity Prediction
- Molecular Docking : Screen against targets like monoamine transporters (e.g., dopamine, serotonin), as seen in cathinone derivatives. For example, mexedrone interacts with dopamine transporters via its keto and amine groups .
- SAR Studies : Compare with 4-(4-methylpiperazin-1-yl)aniline derivatives, which modulate receptor binding through substituent bulk and polarity .
Caution : Regulatory controls on cathinone analogs (e.g., Misuse of Drugs Acts) may apply; verify legal status before biological testing .
How does the methoxymethyl group influence the compound’s stability under varying pH and temperature?
Q. Stability Profiling
- pH Sensitivity : The methoxymethyl ether is hydrolytically stable at neutral pH but may degrade under acidic/basic conditions. Monitor via accelerated stability testing (40°C/75% RH).
- Thermal Analysis : TGA/DSC can identify decomposition points. Related compounds with methoxy groups show stability up to 150°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
